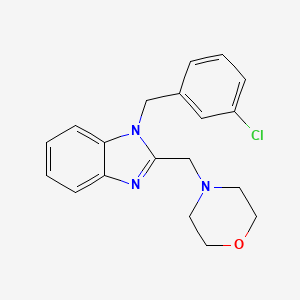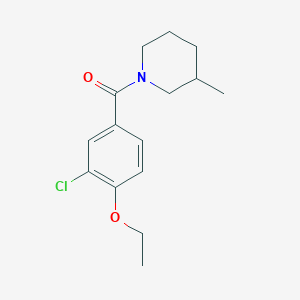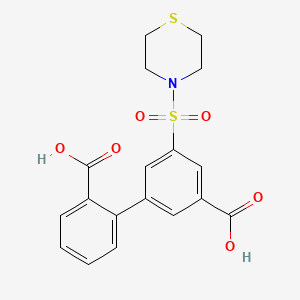
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research for its potential applications as a pharmaceutical drug. This compound is commonly referred to as CBM or CBM-1, and it belongs to the class of benzimidazole derivatives.
科学的研究の応用
CBM-1 has been studied for its potential applications as a pharmaceutical drug in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CBM-1 has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating viral infections such as hepatitis B and C.
作用機序
The mechanism of action of CBM-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. CBM-1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CBM-1 has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell growth and proliferation. CBM-1 has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, CBM-1 has been shown to have anti-viral effects, by inhibiting the replication of viruses such as hepatitis B and C.
実験室実験の利点と制限
CBM-1 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications as a pharmaceutical drug. CBM-1 has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a drug. However, there are also some limitations to the use of CBM-1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types or disease models. Additionally, CBM-1 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which are important factors in drug development.
将来の方向性
There are several future directions for research on CBM-1. One area of focus could be on further elucidating its mechanism of action, in order to better understand its potential applications as a pharmaceutical drug. Additionally, more studies could be conducted to investigate its efficacy against different types of cancer and viral infections. Another area of focus could be on optimizing the synthesis method of CBM-1, in order to improve the yield and purity of the compound. Finally, more studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of CBM-1, in order to better understand its potential use as a drug.
合成法
The synthesis of CBM-1 involves the reaction between 3-chlorobenzylamine and morpholin-4-ylmethylamine in the presence of 1,2-diaminobenzene. The reaction is carried out in a solvent such as ethanol, and the product is purified using column chromatography. The yield of CBM-1 is typically around 60-70%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-5-3-4-15(12-16)13-23-18-7-2-1-6-17(18)21-19(23)14-22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUKFVJBGPSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)

![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
